molecular formula C19H21N3O4S B11388060 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide

Cat. No.: B11388060
M. Wt: 387.5 g/mol
InChI Key: VGIAGVIQYXEKNM-UHFFFAOYSA-N
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Description

N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring, a methoxyphenyl group, and a sulfonamide group

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H21N3O4S/c1-4-22(27(23,24)17-11-5-14(2)6-12-17)13-18-20-19(21-26-18)15-7-9-16(25-3)10-8-15/h5-12H,4,13H2,1-3H3

InChI Key

VGIAGVIQYXEKNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Introduction of the Sulfonamide Group: This is usually done through sulfonation reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxadiazole ring could lead to a variety of reduced heterocycles.

Scientific Research Applications

N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: May be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and sulfonamide group are key functional groups that can interact with biological macromolecules, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-BENZENE-1-SULFONAMIDE: Lacks the methyl group on the benzene ring.

    N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-CARBONAMIDE: Has a carbonamide group instead of a sulfonamide group.

Uniqueness

The presence of both the oxadiazole ring and the sulfonamide group in N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

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